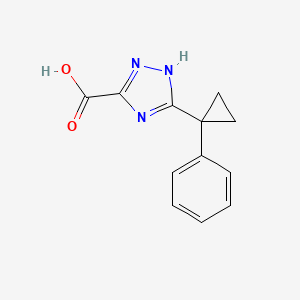
2-(2-Methoxyphenoxy)-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine typically involves the reaction of 2-methoxyphenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy group of 2-methoxyphenol attacks the electrophilic carbon of the nitropyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxyphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxyphenoxy)-5-nitropyrimidine can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)-1-phenylethanol: Another compound with a methoxyphenoxy group, but with different reactivity and applications.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A similar compound with additional methoxy groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3 |
InChI-Schlüssel |
ACQLSRYIOTZUHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)






